1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene
Description
Properties
Molecular Formula |
C9H2F10O |
|---|---|
Molecular Weight |
316.09 g/mol |
IUPAC Name |
1-fluoro-4-(trifluoromethoxy)-2,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2F10O/c10-5-1-4(8(14,15)16)6(20-9(17,18)19)2-3(5)7(11,12)13/h1-2H |
InChI Key |
AISRSRBZPFGXKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)C(F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Sequential Functionalization of the Benzene Ring
A common strategy involves constructing the benzene core with progressively introduced substituents. The patent WO2016125185A2 provides foundational methods for introducing trifluoromethoxy groups via chlorination-fluorination sequences. For example, chlorination of methoxybenzene derivatives using chlorine gas in the presence of radical initiators (e.g., benzoyl peroxide) yields trichloromethoxy intermediates, which are subsequently fluorinated with anhydrous hydrogen fluoride (AHF) under pressurized conditions.
Example Protocol from Patent WO2016125185A2:
- Step 1: Chlorination of anisole (methoxybenzene) in 4-chlorobenzotrifluoride solvent under UV illumination at 90–100°C with chlorine gas (flow rate: 15–20 LPH).
- Step 2: Fluorination of trichloromethoxybenzene with AHF at 80°C for 4–6 hours under 30–35 kg/cm² pressure.
- Step 3: Nitration of trifluoromethoxybenzene using concentrated HNO₃/H₂SO₄ at 0–35°C to yield para-nitro derivatives.
Adapting this methodology, the trifluoromethoxy group at position 5 could be installed early in the synthesis, followed by sequential trifluoromethylation and fluorination.
Trifluoromethylation Techniques for 1,4-Substitution
Introducing two trifluoromethyl groups at the 1 and 4 positions requires robust trifluoromethylation methods. While the patent focuses on trifluoromethoxy groups, analogous approaches using Ruppert-Prakash (TMSCF₃) or Umemoto reagents (electrophilic CF₃⁺ sources) are viable for -CF₃ installation.
Friedel-Crafts Trifluoromethylation
Direct trifluoromethylation via Friedel-Crafts alkylation is hindered by the deactivated aromatic ring. Instead, cross-coupling reactions using pre-functionalized intermediates are preferred:
- Intermediate Preparation: Bromination of 5-(trifluoromethoxy)benzene derivatives at positions 1 and 4.
- Cross-Coupling: Use of copper-mediated trifluoromethylation with CF₃I or CF₃SO₂Cl in polar aprotic solvents (e.g., DMF).
Hypothetical Reaction Pathway:
- Brominate 5-(trifluoromethoxy)benzene at positions 1 and 4 using Br₂/FeBr₃.
- Perform Ullmann-type coupling with CuCF₃ to install -CF₃ groups.
Regioselective Fluorination at Position 2
Fluorination at the ortho position relative to the trifluoromethoxy group demands precise control. Electrophilic fluorination agents like Selectfluor® or N-fluoropyridinium salts enable directed ortho-fluorination.
Directed Ortho-Metalation (DoM)
- Step 1: Protect the trifluoromethoxy group as a directing group.
- Step 2: Use LDA (lithium diisopropylamide) to deprotonate the ortho position, followed by quenching with NFSI (N-fluorobenzenesulfonimide).
Example Conditions:
- Substrate: 1,4-bis(trifluoromethyl)-5-(trifluoromethoxy)benzene.
- Reagent: NFSI (2 equiv), THF solvent, −78°C to room temperature.
Integrated Synthetic Route
Combining these strategies, a plausible synthetic route for this compound is proposed:
*Hypothetical yields based on analogous reactions.
Challenges and Optimization
Steric Hindrance and Electronic Effects
The cumulative electron-withdrawing effects of -CF₃, -F, and -OCF₃ groups deactivate the aromatic ring, necessitating harsh conditions for substitution. Catalytic systems such as palladium/ligand complexes or flow chemistry setups may improve efficiency.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance trifluoromethylation rates, while chlorinated solvents (e.g., CH₂Cl₂) improve solubility in fluorination steps.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The compound undergoes selective electrophilic substitution at specific positions due to electron-withdrawing effects from trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups:
Key findings:
-
Nitration predominantly occurs para to the trifluoromethoxy group due to steric and electronic directing effects
-
Chlorination under radical conditions favors ortho positions relative to trifluoromethyl groups
-
Reaction rates are 3-5x slower compared to non-fluorinated analogs due to decreased ring electron density
Nucleophilic Aromatic Substitution
The fluorine atom undergoes displacement under specific conditions:
Table 2 : Nucleophilic substitution parameters
Notable observations:
-
Fluorine substitution follows second-order kinetics (k₂ = 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C)
-
Electronic effects from -CF₃ groups increase activation energy by 15-20 kJ/mol compared to mono-trifluoromethyl analogs
Reductive Transformations
Catalytic hydrogenation demonstrates unique selectivity:
Experimental Protocol from :
text1. Dissolve compound (0.2 mmol) in MeOH 2. Add Raney Ni catalyst (10% w/w) 3. Hydrogenate at 40 psi H₂ for 5h 4. Filter and concentrate under vacuum
Results:
-
Complete reduction of nitro groups to amines (98% conversion)
-
Partial defluorination observed at >100°C (15% F loss at 120°C)
Cross-Coupling Reactions
The compound participates in metal-catalyzed coupling processes:
| Coupling Type | Catalyst System | Ligand | Yield | TOF (h⁻¹) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ (1 mol%) | SPhos | 82% | 120 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) | XantPhos | 75% | 90 |
| Ullmann | CuI (10 mol%) | 1,10-Phenanthroline | 63% | 45 |
Key mechanistic insights:
-
Oxidative addition occurs preferentially at C-F bonds (ΔG‡ = 92 kJ/mol)
-
Trifluoromethoxy group remains intact under standard coupling conditions (T < 80°C)
Oxidation Behavior
Controlled oxidation produces stable intermediates:
Oxidation Products:
-
Quinone derivatives (using KMnO₄/H₂SO₄)
-
Epoxides (via mCPBA oxidation)
-
Sulfoxides (with H₂O₂/CH₃COOH)
Stability analysis:
-
Oxidation products show enhanced thermal stability (T_dec > 250°C)
-
Half-life of epoxide derivative: 48h at 25°C vs 12h for non-fluorinated analog
This reactivity profile enables applications in pharmaceutical intermediates (86% of FDA-approved trifluoromethyl drugs utilize similar cores ) and advanced materials synthesis. Recent studies show 12% annual growth in patent filings related to its derivatives, particularly in OLED materials and kinase inhibitors .
Scientific Research Applications
1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for potential use in pharmaceuticals due to their unique bioactive properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of molecules with enhanced metabolic stability.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical resistance and stability.
Mechanism of Action
The mechanism by which 1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene exerts its effects is primarily through its electron-withdrawing trifluoromethyl groups. These groups stabilize the compound and influence its reactivity by reducing electron density on the aromatic ring. This makes the compound less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on structural or functional similarities:
1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene (CAS 1807121-28-3)
- Molecular Formula : C₉H₂F₁₀S
- Molecular Weight : 332.16 g/mol
- Key Differences: The sulfur-containing trifluoromethylthio (-SCF₃) group at position 5 replaces the oxygen-based trifluoromethoxy (-OCF₃) group. The higher molecular weight (332.16 vs. 316.09 g/mol) may influence physical properties such as boiling point and solubility.
1,4-Bis(trifluoromethyl)benzene (CAS 433-19-2)
- Molecular Formula : C₈H₄F₆
- Molecular Weight : 214.11 g/mol
- Key Differences :
- Lacks the 2-fluoro and 5-trifluoromethoxy substituents, resulting in a simpler structure with fewer electron-withdrawing groups.
- Reduced fluorine content (6 vs. 10 fluorine atoms) lowers lipophilicity and metabolic stability, making it less suitable for pharmaceutical applications requiring prolonged bioavailability.
- Lower molecular weight (214.11 vs. 316.09 g/mol) may correlate with higher volatility.
2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine (CAS 1334147-58-8)
- Molecular Formula : C₉H₆F₄O₂
- Molecular Weight : 234.14 g/mol
- Key Differences: Features a dioxine ring system with two oxygen atoms, contrasting with the monosubstituted benzene core of the target compound. Lower fluorine content (4 vs. 10 fluorine atoms) reduces electron-withdrawing effects but introduces steric hindrance from the dioxine structure. The methyl group at position 5 may enhance solubility in nonpolar solvents compared to fluorinated substituents.
Comparative Data Table
Biological Activity
1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene is a highly fluorinated aromatic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural features. The presence of multiple trifluoromethyl and trifluoromethoxy groups enhances its lipophilicity, stability, and reactivity, which are critical for biological interactions.
- Molecular Formula : C9H2F10O
- Molecular Weight : 316.10 g/mol
- Structure : The compound features a benzene ring substituted with two trifluoromethyl groups and one trifluoromethoxy group, which significantly influences its chemical behavior and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. The fluorinated nature of the compound allows it to penetrate cell membranes effectively and interact with intracellular targets. This interaction mechanism is crucial for its potential applications in drug discovery, particularly as enzyme inhibitors and receptor modulators.
Biological Applications
- Enzyme Inhibition : Research indicates that compounds with similar fluorinated structures can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that trifluoromethyl groups enhance the potency of inhibitors targeting branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types .
- Drug Discovery : The compound's unique structure makes it a candidate for developing new pharmaceuticals. Its ability to modulate receptor activity can lead to advancements in treatments for metabolic disorders and cancers.
Case Study 1: Inhibition of BCATs
A study on the inhibition of BCAT1/2 by fluorinated compounds demonstrated that those containing trifluoromethyl groups exhibited significant cellular activity and selectivity. The IC50 values were determined to assess their efficacy as inhibitors, with values below 20 μM indicating strong potential for therapeutic applications .
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| BAY-069 | <20 | High |
| Control | >20 | Low |
Case Study 2: Interaction with Biological Targets
Research has highlighted the ability of fluorinated compounds to enhance interactions with biological targets. For example, the incorporation of trifluoromethyl groups has been shown to increase the binding affinity of compounds to serotonin receptors, resulting in improved pharmacological profiles .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C9H5BrF4O | Contains bromine instead of trifluoromethyl groups |
| 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene | C9H6BrF3O | Features difluoromethoxy instead of trifluoromethoxy |
| 1,4-Bis(trifluoromethyl)benzene | C8H4F6 | Lacks additional functional groups present in the target compound |
This table illustrates how the unique combination of fluorinated functionalities in this compound enhances its chemical reactivity and biological activity compared to similar compounds.
Q & A
Q. What are the recommended analytical techniques for structural characterization of this compound?
To confirm the structure, employ a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS) , and Fourier-transform infrared spectroscopy (FTIR) . For example:
- ¹⁹F NMR identifies trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups via distinct chemical shifts (e.g., δ -55 to -65 ppm for -CF₃).
- HRMS validates molecular weight (exact mass: ~332.16 g/mol, based on related compounds in ).
- FTIR detects C-F stretching vibrations (1000–1350 cm⁻¹) and aryl-fluorine bonds.
Always cross-reference with synthetic precursors (e.g., intermediates like 2-fluoro-5-(trifluoromethyl)phenyl isocyanate in ) to confirm functional group integrity .
Q. What safety protocols should be followed when handling this compound?
Based on safety data sheets (SDS) for structurally similar fluorinated aromatics:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation: Perform reactions in a fume hood due to potential release of volatile fluorinated byproducts.
- Storage: Keep in sealed containers under inert gas (e.g., N₂) to prevent hydrolysis or degradation.
- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
Refer to UN transport guidelines (Class 3 flammable liquid) for shipping compliance .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (-CF₃, -F, -OCF₃) influence the compound’s reactivity in cross-coupling reactions?
The meta- and para-substituted trifluoromethyl and fluorine groups create a highly electron-deficient aromatic ring, which:
- Enhances oxidative stability but reduces nucleophilic aromatic substitution (SNAr) activity.
- Facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura) by stabilizing electron-poor intermediates.
Methodological note: Optimize reaction conditions using bulky ligands (e.g., SPhos) to prevent catalyst poisoning by fluorine atoms. Monitor reaction progress via LC-MS to detect side products like defluorination .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields often arise from:
Q. What are the thermal decomposition pathways of this compound, and how do they impact experimental design?
Thermogravimetric analysis (TGA) of analogous fluorinated benzenes ( ) reveals:
- Primary decomposition at >250°C, releasing HF and COF₂ gases.
- Stabilization strategies: Use non-metallic reactors (e.g., PFA-lined) to avoid catalytic decomposition. For high-temperature reactions (e.g., pyrolysis studies), integrate real-time FTIR to monitor gas-phase byproducts .
Methodological Tables
Q. Table 1. Key Spectral Signatures for Structural Confirmation
| Technique | Expected Signals/Peaks | Reference Compound Data |
|---|---|---|
| ¹⁹F NMR | δ -62 ppm (-CF₃), δ -58 ppm (-OCF₃) | |
| HRMS (ESI+) | m/z 332.16 [M+H]⁺ | |
| FTIR | 1250 cm⁻¹ (C-F), 1150 cm⁻¹ (C-O-C asym) |
Q. Table 2. Synthetic Yield Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | NiCl₂(dppf) (0.5 mol%) | +20–25% |
| Temperature | 80–90°C | Maximizes rate |
| Solvent | Anhydrous toluene | Prevents hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
